6-Chloro-3-fluoro-2-methylaniline hydrochloride
Description
6-Chloro-3-fluoro-2-methylaniline hydrochloride is a halogenated aromatic amine hydrochloride salt with the molecular formula C₇H₇ClFNH₂·HCl. It features a benzene ring substituted with chlorine (at position 6), fluorine (position 3), and a methyl group (position 2), with an amine functional group protonated as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of active ingredients requiring halogenated aromatic backbones for bioactivity or stability .
Key physicochemical properties include:
- Molecular weight: ~194.04 g/mol (base) + 36.46 g/mol (HCl) = 230.5 g/mol
- Stability: Hydrochloride salts generally exhibit enhanced stability compared to free bases, but sensitivity to light, heat, or moisture may require storage at controlled temperatures (e.g., -20°C, similar to 3-fluoro deschloroketamine hydrochloride) .
Properties
IUPAC Name |
6-chloro-3-fluoro-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-4-6(9)3-2-5(8)7(4)10;/h2-3H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTFQDPYQGNAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-3-fluoro-2-methylaniline hydrochloride is an aromatic amine with significant potential in pharmacological applications. This compound, characterized by its chloro and fluoro substituents on the aromatic ring, has garnered attention for its biological activity, particularly as a cytochrome P450 enzyme inhibitor. Understanding its biological profile is crucial for assessing its utility in medicinal chemistry and drug development.
- Molecular Formula : C7H7ClFN
- Molecular Weight : 159.59 g/mol
- IUPAC Name : 6-Chloro-3-fluoro-2-methylaniline
- CAS Number : 1795458-70-6
Pharmacological Relevance
This compound has been identified as a CYP1A2 inhibitor , which implicates it in the modulation of drug metabolism pathways. Cytochrome P450 enzymes are critical for the biotransformation of many pharmaceuticals, and inhibitors can lead to significant drug-drug interactions. This property suggests that the compound could be used to enhance or alter the pharmacokinetics of co-administered drugs.
Toxicity and Safety
The compound is classified as harmful if swallowed and can cause skin irritation, necessitating careful handling in laboratory settings. Its toxicity profile aligns with other aromatic amines, which are known to possess hazardous properties.
Interaction Studies
Research indicates that this compound interacts with various biological systems. Its role as a CYP1A2 inhibitor suggests potential implications for therapeutic regimens involving substrates of this enzyme. Understanding these interactions is essential for predicting adverse effects and optimizing drug combinations.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 5-Chloro-4-fluoro-2-methylaniline | C7H7ClFN | 0.87 |
| 2-Chloro-4-fluoro-5-methylaniline | C7H7ClFN | 0.79 |
| 5-Chloro-4-fluorobenzenesulfonamide | C7H7ClFNO2S | 0.78 |
| 6-Chloro-3-fluorobenzothiazole | C7H4ClFN | 0.75 |
The specific arrangement of halogens and the methyl group in this compound may influence both its chemical reactivity and biological activity profile compared to these similar compounds.
Cytotoxic Activity
In vitro studies have assessed the cytotoxic effects of various compounds similar to this compound against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These studies utilize assays like MTT to determine IC50 values, which indicate the concentration required for 50% inhibition of cell viability.
For instance, compounds with structural similarities have shown varying degrees of cytotoxicity, with some demonstrating significant activity (IC50 values ranging from 3.6 µM to over 25 µM) against these cancer cell lines .
The mechanism by which this compound exerts its biological effects involves its ability to act as a nucleophile in substitution reactions. The presence of the amino group allows it to form new bonds with electrophiles, while the halogen substituents modulate its reactivity and stability.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
6-Chloro-3-fluoro-2-methylaniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to derivatives with potential therapeutic effects. For instance, derivatives of this compound have been explored for their activity against specific diseases, including cancer and infections.
Case Study: Anticancer Activity
Research has indicated that certain derivatives synthesized from 6-chloro-3-fluoro-2-methylaniline exhibit promising anticancer properties. In a study published in the Journal of Medicinal Chemistry, several derivatives were tested for their cytotoxicity against different cancer cell lines, demonstrating significant activity at low concentrations .
Agricultural Applications
Acaricides and Herbicides
This compound is also utilized in the development of agrochemicals, particularly as an active ingredient in acaricides and herbicides. Its efficacy against pests like spider mites has been documented, making it valuable for crop protection.
Case Study: Acaricidal Activity
A study evaluated the acaricidal activity of formulations containing this compound against Tetranychus urticae. The results showed effective pest control at varying concentrations, highlighting its potential for agricultural use .
Materials Science
Dyes and Pigments
In materials science, this compound is used as a precursor for synthesizing dyes and pigments. Its chemical properties allow it to form stable colorants that are used in textiles and coatings.
Chemical Synthesis
Synthetic Pathways
The compound can be synthesized through various chemical reactions involving starting materials such as nitro compounds or other halogenated anilines. Understanding these synthetic pathways is crucial for optimizing production methods in industrial settings.
| Synthesis Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | Aniline | HNO₃/H₂SO₄ | 85 |
| Halogenation | Nitroaniline | SOCl₂ | 90 |
| Reduction | Nitro compound | H₂/Pd-C | 95 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Chloro-3-fluoro-2-methylaniline hydrochloride with structurally or functionally related compounds, based on molecular features, applications, and safety profiles:
Structural and Functional Insights
3-Fluoro deschloroketamine hydrochloride shares a fluorine substituent but differs in its ketamine-derived structure, emphasizing the role of fluorine in modulating pharmacokinetics (e.g., metabolic stability) .
Thermal and Chemical Stability :
- Hydrochloride salts (e.g., this compound, 3-fluoro deschloroketamine hydrochloride) generally exhibit superior stability to free bases, though storage at -20°C is recommended for long-term preservation .
- Nitro-substituted analogs like 3-chloro-6-methyl-2-nitroaniline are more reactive due to the electron-withdrawing nitro group, increasing explosion risks under extreme conditions .
Toxicity and Handling: Limited toxicology data for this compound necessitate precautions akin to structurally similar amines (e.g., respiratory protection, glove use) . Thiophene fentanyl hydrochloride underscores the risks of uncharacterized compounds, where even minor structural changes (e.g., thiophene vs. benzene) can drastically alter toxicity .
Preparation Methods
Halogenation and Amination Sequence
- The synthesis often begins with a chlorinated and fluorinated aromatic precursor, such as 2-chloro-5-methyl-6-fluorobenzoic acid or related derivatives.
- Conversion of the acid to benzamide is achieved by reaction with thionyl chloride and subsequent amidation.
- Bromination or other halogenation steps can be introduced using reagents like N-bromosuccinimide (NBS) under controlled temperature (e.g., 60°C for 3 hours) to install additional halogen substituents on the aromatic ring.
- Amination is carried out by converting the benzamide intermediate into the aniline derivative through hydrolysis under reflux with sodium hydroxide in methanol/water mixtures for extended periods (e.g., 3 days) to yield the amino compound.
Fluorination and Methylation
- Fluorination is introduced early in the synthesis by starting with fluorinated benzoic acid derivatives.
- Methyl groups are typically present in the starting materials or introduced via Friedel-Crafts alkylation or other methylation methods.
- The positioning of chloro, fluoro, and methyl groups is controlled by the choice of starting materials and reaction conditions to ensure regioselectivity.
Formation of Hydrochloride Salt
- The free base of 6-chloro-3-fluoro-2-methylaniline is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl.
- This step improves the compound's stability, crystallinity, and ease of handling.
Purification Techniques
- Flash Chromatography: Crude reaction mixtures are purified using flash chromatography with solvent systems such as 20% dichloromethane (CH2Cl2) in hexanes or ethyl acetate/hexanes mixtures.
- Bulb-to-Bulb Distillation: Further purification is achieved by bulb-to-bulb distillation under reduced pressure (e.g., 155-165°C at 20 mmHg) to isolate pure aniline derivatives as oils or crystalline solids.
- Recrystallization: Final products, especially the hydrochloride salts, are often recrystallized from solvents like hexanes or ethyl acetate to enhance purity and yield.
Representative Preparation Procedure Summary
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1. Conversion of 2-chloro-5-methyl-6-fluorobenzoic acid to benzamide | Thionyl chloride, reflux 12 h, DMF catalyst | Formation of benzoyl chloride intermediate, then benzamide | High conversion, solid isolated at 151-153°C |
| 2. Bromination | N-Bromosuccinimide (NBS), 60°C, 3 h | Introduction of bromine substituent | Foaming observed, reaction monitored closely |
| 3. Hydrolysis to aniline | NaOH 30% in MeOH/H2O, reflux 72 h | Conversion of benzamide to aniline | Colorless oil, crystallizes at 4°C |
| 4. Purification | Flash chromatography (20% CH2Cl2/hexanes), bulb-to-bulb distillation | Removal of impurities | Pure aniline derivative, b.p. 155-165°C at 20 mmHg |
| 5. Formation of hydrochloride salt | Treatment with HCl gas or aqueous HCl | Salt formation for stability | Crystalline hydrochloride salt obtained |
Alternative Synthetic Methods and Related Compounds
- Some methods for related compounds such as 3-chloro-2-methylaniline involve polysulfide-mediated reactions in aqueous media, indicating potential alternative routes for halogenated aniline derivatives.
- Fluorinated aniline derivatives like 3-fluoro-2-methylaniline have been synthesized with high yields (up to 86-100%) using sodium hydrogencarbonate in dichloromethane/water systems at low temperatures (0-20°C) followed by triphosgene treatment.
- Lithiation approaches using sec-butyllithium in tetrahydrofuran at low temperatures (-45 to -15°C) allow for regioselective functionalization of fluoro-methylaniline derivatives, which could be adapted for the target compound synthesis.
Research Findings and Yield Data
Summary and Expert Notes
- The preparation of this compound is a multi-step process requiring careful control of halogenation, amination, and purification steps.
- The use of sodium hydroxide in methanol/water under reflux conditions is critical for amide hydrolysis to the aniline.
- Purification by flash chromatography and distillation ensures high purity, essential for downstream applications.
- Alternative synthetic strategies involving lithiation or polysulfide reactions offer routes to related compounds and may be adapted for this compound.
- Yields and purity depend heavily on reaction time, temperature control, and choice of solvents.
This detailed overview consolidates diverse, authoritative data on the preparation methods of this compound, providing a comprehensive resource for researchers and practitioners in synthetic organic chemistry.
Q & A
Basic: What are the key considerations for synthesizing 6-chloro-3-fluoro-2-methylaniline hydrochloride in a laboratory setting?
Methodological Answer:
Synthesis typically involves multi-step halogenation and amination reactions. For example, describes a method using sodium polysulfide and ammonium bromide to reduce nitro intermediates under controlled temperatures (30°C). Critical parameters include:
- Temperature control to avoid side reactions (e.g., over-reduction or decomposition).
- Stoichiometric precision of reagents (e.g., 1 mol sodium polysulfide per 0.4 mol ammonium bromide) .
- Purification via recrystallization using polar aprotic solvents to isolate the hydrochloride salt.
Advanced: How can researchers optimize reaction yields for introducing fluorine at the 3-position of the aromatic ring?
Methodological Answer:
Fluorination often employs halogen-exchange (Halex) reactions or directed ortho-metalation. Key strategies include:
- Catalyst selection : Use of Pd/Cu systems to enhance regioselectivity.
- Solvent optimization : Polar solvents like DMF improve fluorine incorporation efficiency.
- Kinetic monitoring : Real-time HPLC ( ) or GC-MS ( ) to track intermediates and adjust reaction conditions .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm).
- FT-IR : Confirm N–H stretches (~3400 cm) and C–Cl/F bonds (600–800 cm).
- Elemental analysis : Validate C, H, N, Cl, and F percentages against theoretical values .
Advanced: How can conflicting NMR data for methyl group positioning be resolved?
Methodological Answer:
Conflicting signals may arise from dynamic rotational isomerism or impurities. Strategies include:
- Variable-temperature NMR : Assess signal splitting at low temperatures (−40°C).
- 2D-COSY/HMBC : Map H–H and H–C correlations to confirm substituent proximity.
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 2-chloro-6-methylaniline in ) .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Light sensitivity : Store in amber glass vials to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) in airtight containers.
- Temperature : −20°C for long-term storage; avoid repeated freeze-thaw cycles .
Advanced: How do substituents (Cl, F, CH3_33) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing effects : Cl and F deactivate the ring, directing electrophilic attacks to the para position of the amine.
- Steric hindrance : The methyl group at the 2-position may limit accessibility for bulky catalysts.
- Computational modeling : DFT calculations predict charge distribution and reactive sites ( ’s theoretical framework) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coats, and goggles (mandated in ).
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers design experiments to study degradation pathways under varying pH conditions?
Methodological Answer:
- pH-controlled stability studies : Use buffers (pH 2–12) and monitor degradation via LC-MS ( ).
- Isolation of degradants : Preparative HPLC to collect by-products for structural elucidation.
- Kinetic modeling : Calculate rate constants () to identify pH-dependent mechanisms .
Basic: What analytical methods validate purity for pharmaceutical research applications?
Methodological Answer:
- HPLC : ≥95% purity (as in ) with C18 columns and UV detection (λ = 254 nm).
- Melting point : Compare observed vs. literature values (e.g., 98.9°C for 2-chloro-6-methylaniline in ).
- TLC : Confirm single spot using silica gel plates and ethyl acetate/hexane mobile phases .
Advanced: How can computational tools predict the compound’s bioavailability or toxicity?
Methodological Answer:
- ADMET prediction : Use software like Schrödinger’s QikProp to estimate LogP (3.15 in ), solubility, and cytochrome P450 interactions.
- Docking studies : Simulate binding to biological targets (e.g., enzymes in ’s life science applications).
- QSAR models : Relate structural features (e.g., Cl/F substitution) to toxicity endpoints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
